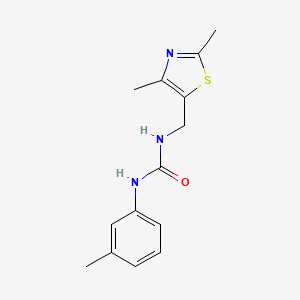

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research applications. MTT is a water-soluble compound that is converted to formazan, a blue-colored product, by the action of mitochondrial dehydrogenases in living cells. This reaction is used to measure cell viability and proliferation in various cell-based assays.

Aplicaciones Científicas De Investigación

Mechanistic Studies in Chemistry

Research has delved into the reactions of urea derivatives with various chemical compounds to understand their chemical behavior and mechanisms. For instance, urea and its derivatives react with acyloins to form imidazolin-ones, a reaction mechanism involving the formation of an oxetan ring, highlighting the complex chemistry of urea derivatives in synthesizing cyclic compounds (Butler & Hussain, 1981).

Biological Applications

Urea derivatives are investigated for their biological activities. Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with urea derivatives. These compounds are studied for their roles in diabetes and neurodegenerative diseases, demonstrating the biological significance of urea derivatives in understanding disease mechanisms and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).

Spectroscopic Characterization and Computational Study

The reactivity of newly synthesized imidazole derivatives, including urea derivatives, has been explored through spectroscopic methods and computational studies. This research contributes to understanding the electronic and reactive properties of these compounds, which is crucial for designing molecules with desired chemical properties (Hossain et al., 2018).

Nitration of Urea Derivatives

The nitration of 2-thiazolylurea derivatives has been studied, revealing the formation of compounds nitrated at specific positions. This research sheds light on the chemical modifications urea derivatives can undergo and their potential applications in designing new chemical entities with specific functionalities (Yoda et al., 1984).

Osmolyte Applications

The unique combination of urea and methylamines as osmolytes in certain marine organisms indicates the significance of urea derivatives in biological systems for environmental stress adaptation. This study provides insights into the molecular basis of osmolyte function and its implications for protein stability (Lin & Timasheff, 1994).

Anticancer Research

Urea derivatives are evaluated for their anticancer properties, with some showing promising antiproliferative effects against various cancer cell lines. This highlights the potential of urea derivatives as therapeutic agents in cancer treatment (Feng et al., 2020).

Propiedades

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRGXUSZTZSDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

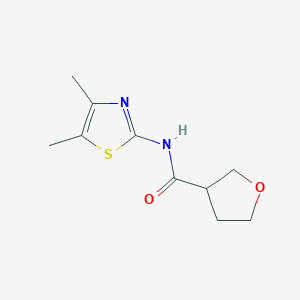

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)